Methyl 5-(Chlorosulfonyl)-2-Furoate
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Overview
Description
Methyl 5-(Chlorosulfonyl)-2-Furoate: is an organosulfur compound with the molecular formula C7H7ClO5S It is a derivative of furoic acid, characterized by the presence of a chlorosulfonyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-(Chlorosulfonyl)-2-Furoate can be synthesized through the chlorosulfonation of methyl 2-furoate. The reaction typically involves the use of chlorosulfonic acid as the sulfonating agent. The process is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the furan ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of chlorosulfonic acid and other reagents to ensure safety and efficiency. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(Chlorosulfonyl)-2-Furoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonates: Formed through substitution reactions with alcohols.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
Methyl 5-(Chlorosulfonyl)-2-Furoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-(Chlorosulfonyl)-2-Furoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Methyl 5-(Chloromethyl)-2-Furoate: Similar structure but with a chloromethyl group instead of a chlorosulfonyl group.
Methyl 5-(Bromo)-2-Furoate: Contains a bromine atom instead of a chlorosulfonyl group.
Methyl 5-(Methoxy)-2-Furoate: Contains a methoxy group instead of a chlorosulfonyl group.
Uniqueness: Methyl 5-(Chlorosulfonyl)-2-Furoate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of sulfonamide derivatives and other organosulfur compounds .
Properties
IUPAC Name |
methyl 5-chlorosulfonylfuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO5S/c1-11-6(8)4-2-3-5(12-4)13(7,9)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWNJCAFWPZETG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371647 |
Source
|
Record name | Methyl 5-(Chlorosulfonyl)-2-Furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69816-05-3 |
Source
|
Record name | Methyl 5-(Chlorosulfonyl)-2-Furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL-5-(CHLOROSULPHONYL)-2-FUROATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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